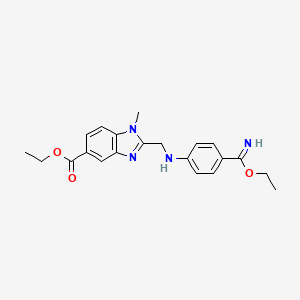
Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester is a chemical compound with the molecular formula C21H24N4O3 and a molecular weight of 380.44 g/mol . It is a derivative of Dabigatran, which is a well-known anticoagulant used to prevent blood clots and strokes in patients with atrial fibrillation .
Métodos De Preparación
The synthesis of Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester involves several steps. One common method includes the reaction of 4-(methylamino)-3-nitrobenzoic acid with ethyl 3-(pyridin-2-ylamino)propanoate in the presence of a halogenating agent . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Análisis De Reacciones Químicas
Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester involves its interaction with thrombin, a key enzyme in the blood coagulation pathway. By inhibiting thrombin, the compound prevents the conversion of fibrinogen to fibrin, thereby reducing the formation of blood clots. This mechanism is similar to that of Dabigatran, which is a direct thrombin inhibitor.
Comparación Con Compuestos Similares
Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester can be compared with other anticoagulants such as:
Dabigatran Etexilate: A prodrug of Dabigatran, which is hydrolyzed to the active form in the body.
Rivaroxaban: An oral anticoagulant that inhibits Factor Xa.
Apixaban: Another Factor Xa inhibitor with similar anticoagulant properties.
The uniqueness of this compound lies in its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other anticoagulants.
Propiedades
Fórmula molecular |
C21H24N4O3 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
ethyl 2-[[4-(C-ethoxycarbonimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C21H24N4O3/c1-4-27-20(22)14-6-9-16(10-7-14)23-13-19-24-17-12-15(21(26)28-5-2)8-11-18(17)25(19)3/h6-12,22-23H,4-5,13H2,1-3H3 |
Clave InChI |
MXVFCIXZAKUBTH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


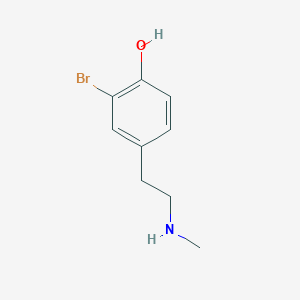
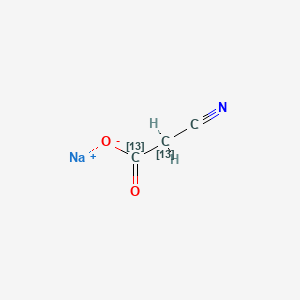
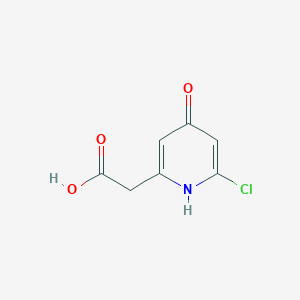
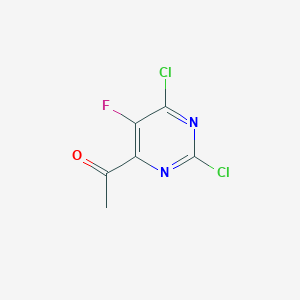
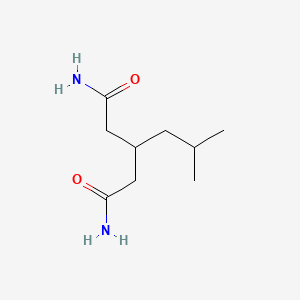
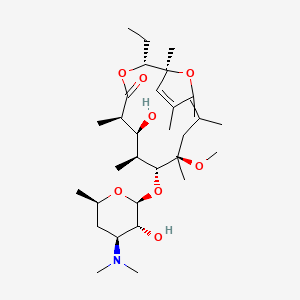
![3-(3-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13439814.png)
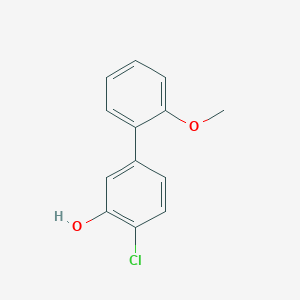
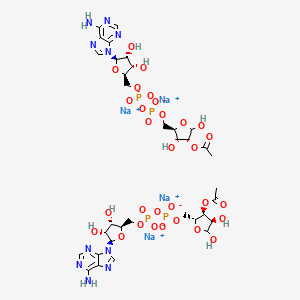
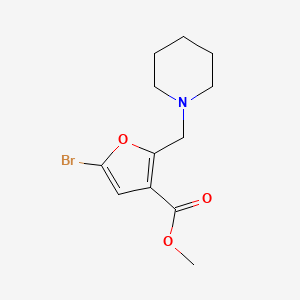
![naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13439832.png)


![Tri[(16-hydroxy)oleoyl]glycerol](/img/structure/B13439851.png)
